molecular formula C10H18N2O2S B2606986 2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione CAS No. 1249924-35-3

2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2606986
CAS No.: 1249924-35-3
M. Wt: 230.33
InChI Key: KSCULCQFLZRNJU-UHFFFAOYSA-N
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Description

2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features an 8-azabicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of a piperidine derivative, which forms the bicyclic core . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific bicyclic structure and the presence of both nitrogen and sulfur atoms. This combination of features gives the compound distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c13-15(14)5-1-4-12(15)10-6-8-2-3-9(7-10)11-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCULCQFLZRNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2CC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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